

Dual-Targeting Mechanism of HSND80: A Comparative Analysis

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Compound of Interest

Compound Name: HSND80

Cat. No.: B15606238

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HSND80 has emerged as a potent, orally bioavailable small molecule inhibitor demonstrating a dual-targeting mechanism against two key kinases in oncogenic signaling pathways: Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) and p70 ribosomal S6 kinase (p70S6K). This guide provides a comparative analysis of **HSND80**'s performance against other relevant inhibitors, supported by available experimental data, to validate its dual-targeting mechanism and therapeutic potential, particularly in aggressive cancers such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).

Executive Summary

HSND80 distinguishes itself by concurrently inhibiting two distinct signaling pathways implicated in tumor growth, proliferation, and survival. While numerous inhibitors target individual components of these pathways, **HSND80**'s dual action offers a potentially more effective strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This guide presents a comprehensive overview of the in vitro and in vivo data supporting the dual-targeting action of **HSND80**, alongside a comparison with selective MNK inhibitors and other dual-target inhibitors.

Data Presentation

Table 1: In Vitro Kinase Inhibition and Cellular Potency

Compound Name	Target(s)	Kd (nM)	IC50 (nM)	Target Residence Time (τ)	Key Cellular IC50 (nM)
HSND80	MNK1/2, p70S6K	MNK1: 44, MNK2: 4[1]	MNK1/2: Not explicitly stated	MNK1: 45 min, MNK2: 58 min[2]	MDA-MB-231 (TNBC): 8.8, NCI-H226 (NSCLC): 29.5[1]
eFT508 (Tomivosertib)	MNK1/2	Not available	MNK1: 2.4, MNK2: 1[3]	MNK1: 1 min, MNK2: 5 min[2]	Not available in provided search results
M2698	p70S6K, Akt	Not available	p70S6K: 1, Akt1: 1, Akt3: 1[4][5]	Not available	MDA-MB-468 (TNBC): 20-8500[5]

Note: A direct enzymatic IC50 value for **HSND80** against p70S6K is not publicly available. The dual-targeting mechanism is validated through the observed reduction of phosphorylation of its downstream targets.[2]

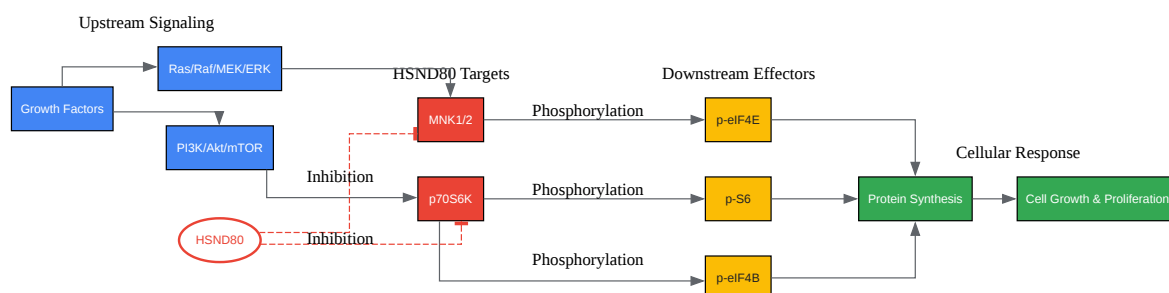
Table 2: In Vivo Efficacy of HSND80 and Comparators

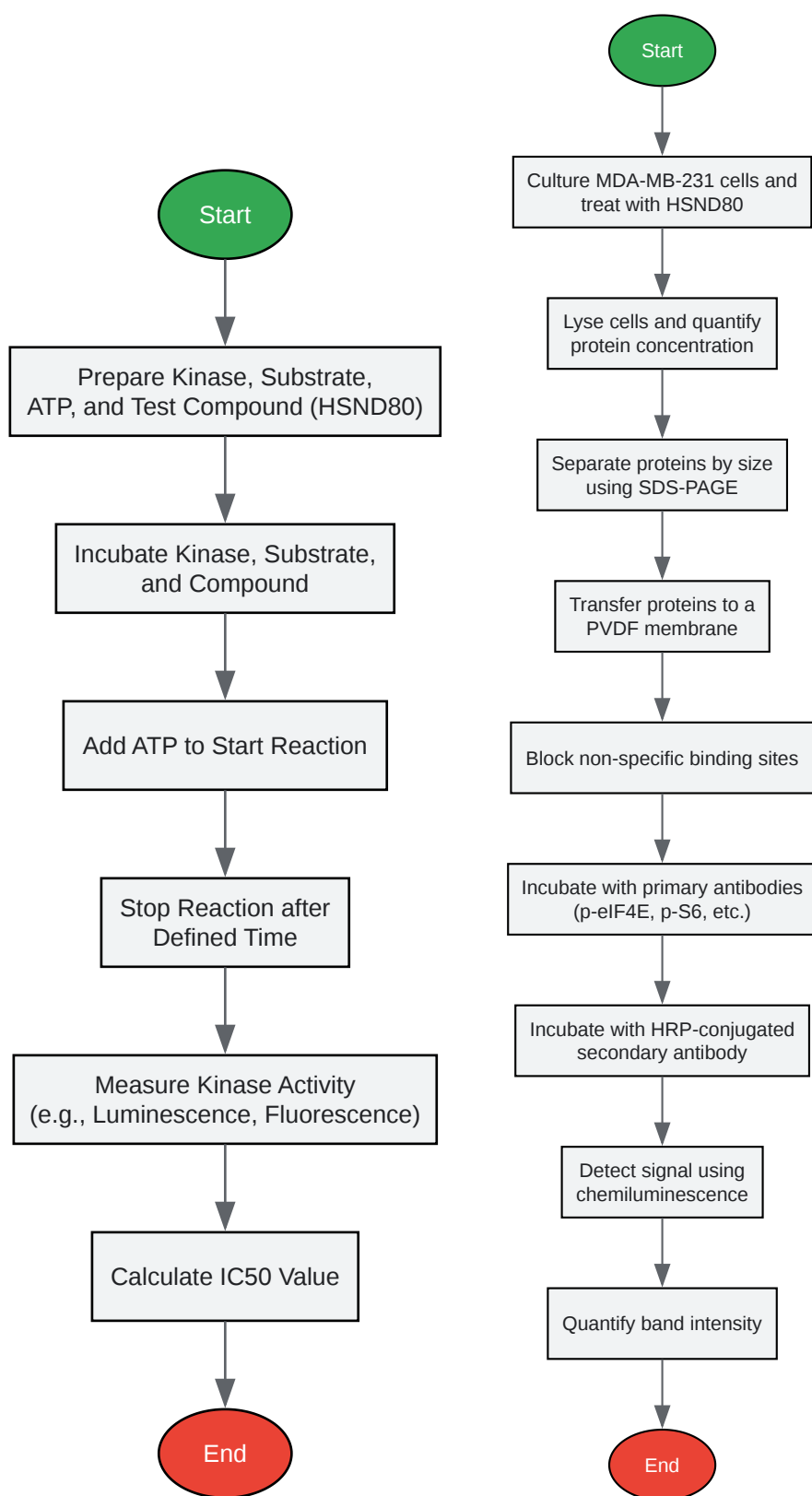
Compound Name	Cancer Model	Dosing Regimen	Outcome
HSND80	Syngeneic NSCLC Mouse Model	15 and 30 mg/kg, oral, 5 days on/2 days off[1]	Reduction in tumor volume[1][2]
M2698	MDA-MB-468 (TNBC) Xenograft	10, 20, 30 mg/kg/day, oral	Dose-dependent tumor growth inhibition; regression at 30 mg/kg[4][6]

Note: Specific percentage of tumor growth inhibition for **HSND80** is not detailed in the available literature.

Signaling Pathway and Mechanism of Action

HSND80 exerts its anti-cancer effects by inhibiting two critical nodes in cell signaling pathways that are frequently dysregulated in cancer.





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